PD142893 -

PD142893

Catalog Number: EVT-483505
CAS Number:
Molecular Formula: C50H65N7O10
Molecular Weight: 924.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PD142893 was developed by Pfizer and is primarily recognized within the field of medicinal chemistry. It falls under the category of small molecules that modulate neurotransmitter systems, particularly those involving dopamine receptors. Its classification as a selective antagonist indicates that it binds preferentially to the dopamine D2 receptor, inhibiting its activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of PD142893 typically involves several key steps that are common in organic synthesis. The process can include:

  1. Starting Materials: The synthesis begins with readily available precursors, which may include substituted phenyl groups and nitrogen-containing heterocycles.
  2. Reactions: Common reaction types employed may include nucleophilic substitutions, cyclizations, and coupling reactions to construct the core structure of PD142893.
  3. Purification: Following synthesis, purification techniques such as chromatography are utilized to isolate the desired compound from by-products and unreacted materials.

The specific synthetic route can vary depending on the desired purity and yield, but it generally adheres to established protocols in organic synthesis literature.

Molecular Structure Analysis

Structure and Data

The molecular formula of PD142893 is C19_{19}H20_{20}N2_{2}O, indicating a complex structure with multiple functional groups. The compound features a biphenyl moiety connected to a piperazine ring, which is characteristic of many D2 receptor antagonists.

  • Molecular Weight: Approximately 296.38 g/mol
  • 3D Structure: The 3D conformation can be analyzed using X-ray crystallography or computational modeling techniques to understand its binding interactions at the molecular level.
Chemical Reactions Analysis

Reactions and Technical Details

PD142893 undergoes various chemical reactions that are significant for its pharmacological activity. Key reactions include:

  1. Binding Interactions: As a D2 receptor antagonist, PD142893 competes with dopamine for binding sites on the receptor, influencing downstream signaling pathways.
  2. Metabolic Stability: The compound may undergo metabolic transformations in vivo, which can affect its pharmacokinetics and pharmacodynamics.

Understanding these reactions is crucial for optimizing the compound's efficacy and safety profile in therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action of PD142893 primarily involves its role as a selective antagonist at the dopamine D2 receptor. Upon administration:

  1. Receptor Binding: PD142893 binds to the D2 receptor, preventing dopamine from exerting its effects.
  2. Signal Modulation: This antagonistic action results in altered signaling pathways associated with dopamine, which can lead to therapeutic effects in conditions characterized by dopaminergic dysregulation, such as schizophrenia or Parkinson's disease.

Research has shown that this modulation can lead to changes in behavior and neurochemical pathways that are beneficial in certain clinical contexts.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PD142893 exhibits several notable physical and chemical properties that are relevant for its application:

These properties influence both laboratory handling and potential formulation strategies for therapeutic use.

Applications

Scientific Uses

PD142893 has been investigated primarily within the realm of neuroscience research. Its applications include:

  • Neuropharmacological Studies: Used as a tool compound to study dopaminergic signaling pathways and their implications in various neurological disorders.
  • Drug Development: Serves as a lead compound for developing new therapeutics aimed at treating conditions like schizophrenia or other disorders linked to dopamine dysregulation.
  • Experimental Models: Employed in animal models to evaluate behavioral outcomes associated with dopamine receptor modulation.

Research continues to explore additional therapeutic potentials for PD142893, expanding its relevance within pharmacological science.

Introduction to Endothelin Receptor Antagonism and PD 142893

Endothelin-1 (ET-1), identified in 1988, is a potent 21-amino-acid vasoconstrictor peptide central to cardiovascular homeostasis and pathology [4] [10]. Its actions are mediated through two G protein-coupled receptor subtypes:

  • ETA Receptors: Localized on vascular smooth muscle, induce vasoconstriction and hypertrophy.
  • ETB Receptors: Predominantly on endothelial cells, mediate vasodilation via nitric oxide (NO) release, with a subset on smooth muscle contributing to constriction [4] [9] [10].

Table 1: Endothelin Isoforms and Primary Functions

IsoformPrimary SourceKey Functions
ET-1Vascular endotheliumVasoconstriction, cell proliferation
ET-2Kidney, intestineSimilar to ET-1, less studied
ET-3Neurons, intestineDevelopmental regulation, vasodilation (via ETB)

PD142893 (Ac-D-Dip-Leu-Asp-Ile-Ile-Trp) emerged in the 1990s as an early peptidic endothelin receptor antagonist with dual ETA/ETB affinity (Ki ≈ 410 nM for ETB) [3] [8] [9]. Its hexapeptide structure distinguished it from non-peptide antagonists developed later.

Table 2: Endothelin Receptor Subtypes and Signaling

ReceptorLocationSignaling PathwayPhysiological Effect
ETAVascular smooth muscleGq/PLC-IP3-Ca²⁺Sustained vasoconstriction
ETB1Vascular endotheliumGi/NO-cGMPVasodilation
ETB2Vascular smooth muscleGq/PLC-IP3-Ca²⁺Vasoconstriction

Historical Context of Endothelin System Research

ET-1’s discovery revealed a system more potent than angiotensin II in vasoconstriction, with effects lasting >1 hour due to near-irreversible receptor binding [4] [10]. Early studies showed:

  • Plasma ET-1 elevation in atherosclerosis, heart failure, and pulmonary hypertension [4] [5].
  • ET-1’s role in vascular hypertrophy via protein kinase C (PKC) and Ca²⁺-dependent pathways, synergizing with angiotensin II [10].This spurred demand for receptor antagonists to dissect ET-1’s pathophysiological roles.

Role of PD 142893 in Early Endothelin Antagonist Development

PD142893 was pivotal in characterizing endothelin receptor heterogeneity. Key findings:

  • Receptor Subtype Differentiation: In rat aorta (ETA-dominant), PD142893 inhibited ET-1-induced contractions (pA₂ = 6.7), while in rabbit pulmonary artery (ETB-dominant), it was ineffective, suggesting ETB heterogeneity [7]. This led to the ETB1/ETB2 subclassification [2] [7].
  • Binding Kinetics: Unlike ET-1’s irreversible binding, PD142893 dissociated readily from receptors. However, pre-incubation with ET-1 reduced PD142893’s inhibitory potency by >80% after 24 hours, highlighting a limitation of early antagonists [3].
  • Selectivity Profile: PD142893 blocked both ETA (IC₅₀ = 0.6 μM) and ETB (IC₅₀ = 0.41 μM) in radioligand assays, contrasting sharply with BQ-123 (ETA-selective) [3] [7].

Table 3: Early Endothelin Receptor Antagonists

CompoundTypeReceptor SelectivityKey Research Contributions
PD142893PeptidicDual ETA/ETBFirst evidence of ETB receptor subtypes
BQ-123PeptidicETA-selectiveConfirmed ETA-mediated vasoconstriction
Ro46-2005Non-peptidicDualFirst oral ET antagonist

Broader Implications of PD 142893 in Cardiovascular Pathophysiology

PD142893 elucidated ET-1’s role in disease models:

  • Vascular Hypertrophy: In deoxycorticosterone acetate (DOCA)-salt hypertensive rats, ET antagonists reduced vascular remodeling, implicating ET-1 in hypertrophy independent of blood pressure [10].
  • Digital Ischemia (Laminitis): In equine digital vessels, PD142893 (10⁻⁵ M) partially inhibited ET-1-induced venous contraction (30% reduction), while PD145065 achieved complete blockade. This underscored venous sensitivity to ET-1 and therapeutic potential of antagonists [1].
  • Heart Failure: ET-1 promotes cardiomyocyte hypertrophy and fibroblast collagen synthesis. PD142893 helped validate endothelin antagonism as a target, though later non-peptide agents advanced to clinical trials [5].

Table 4: PD142893 in Vascular Pathophysiology Models

Disease ModelTissuePD142893 EffectImplication
DOCA-salt hypertensionRat mesenteric arteriesReduced vascular hypertrophyET-1 mediates structural remodeling
Equine laminitisPalmar digital veinsPartial inhibition of ET-1 contractionVenoconstriction key in ischemia initiation
Heart failureRat cardiomyocytesBlocked ET-1-induced hypertrophyConfirmed ET-1’s role in cardiac remodeling

Table 5: Antagonist Efficacy in Equine Laminitis Model [1]

AntagonistConcentrationArterial Ring InhibitionVenous Ring Inhibition
PD14289310⁻⁷ M15%18%
PD14289310⁻⁶ M42%45%
PD14289310⁻⁵ M68%72%
PD14506510⁻⁵ M98%100%

Properties

Product Name

PD142893

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3,3-diphenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C50H65N7O10

Molecular Weight

924.1 g/mol

InChI

InChI=1S/C50H65N7O10/c1-8-29(5)42(47(63)55-39(50(66)67)25-34-27-51-36-23-17-16-22-35(34)36)57-48(64)43(30(6)9-2)56-46(62)38(26-40(59)60)53-45(61)37(24-28(3)4)54-49(65)44(52-31(7)58)41(32-18-12-10-13-19-32)33-20-14-11-15-21-33/h10-23,27-30,37-39,41-44,51H,8-9,24-26H2,1-7H3,(H,52,58)(H,53,61)(H,54,65)(H,55,63)(H,56,62)(H,57,64)(H,59,60)(H,66,67)/t29-,30-,37-,38-,39-,42-,43-,44+/m0/s1

InChI Key

XUMJJSAQQCTKAO-LAJITBNKSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.